molecular formula C20H25N3O3S B2748197 1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898449-54-2

1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2748197
CAS No.: 898449-54-2
M. Wt: 387.5
InChI Key: ZWOLZURMHWOXJP-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative incorporates a piperidine ring core, a common feature in many biologically active molecules, which is functionalized with a phenylsulfonyl group at the nitrogen atom . The presence of the sulfonyl moiety attached to the piperidine nitrogen is a key structural characteristic, as sulfonamide derivatives are known to exhibit diverse biological activities and can influence the compound's electronic properties, solubility, and potential for target binding . The molecule is designed with a urea linker connecting a phenyl ring to the complex piperidine-based side chain. Urea functionalities are well-established in drug discovery for their ability to participate in hydrogen bonding, often leading to high-affinity interactions with enzymatic targets such as kinases, proteases, and various receptors . The specific spatial arrangement of the 2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl group provides a conformationally constrained scaffold that researchers can utilize to probe specific binding pockets or allosteric sites. The primary research applications for this compound include serving as a key intermediate or final product in the synthesis of more complex molecules for high-throughput screening libraries . It is also valuable for structure-activity relationship (SAR) studies, particularly in optimizing the piperidine and sulfonamide regions to enhance potency and selectivity against a chosen biological target . Furthermore, its structure suggests potential for investigating modulation of central nervous system targets, given the prevalence of piperidine-containing compounds in neuropharmacology, or for exploring kinase inhibition, where the urea group can act as a critical hinge-binding motif . The compound is provided as a solid and should be stored in a cool, dry place to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment.

Properties

IUPAC Name

1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-20(22-17-9-3-1-4-10-17)21-15-14-18-11-7-8-16-23(18)27(25,26)19-12-5-2-6-13-19/h1-6,9-10,12-13,18H,7-8,11,14-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOLZURMHWOXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea Bond Formation

The free amine reacts with phenyl isocyanate to form the urea linkage. This step parallels methods in CN102327275B, where aryl isocyanates are employed to synthesize sulfonamide-containing ureas.

Protocol :

  • Dissolve 1-(phenylsulfonyl)piperidine-2-ethylamine (1.0 eq) in dry THF.
  • Add phenyl isocyanate (1.1 eq) and stir under N₂ at 50°C for 6 hours.
  • Concentrate and purify via silica gel chromatography (EtOAc/hexane, 3:7).

Alternative Methods :

  • Phosgene Equivalents : Use triphosgene to generate the isocyanate in situ from aniline.
  • Carbodiimide-Mediated Coupling : Employ EDCI/HOBt with phenylamine and CO₂ gas.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield Source
Sulfonylation Base Triethylamine (2.5 eq) 85–90%
Solvent for Urea THF (anhydrous) 78%
Chromatography EtOAc/hexane (3:7) >95% purity
Reaction Temperature 50°C (urea formation) Maximizes rate

Challenges and Solutions :

  • Regioselectivity : Sulfonylation exclusively targets the piperidine nitrogen due to steric and electronic factors.
  • Purification : Urea derivatives often require gradient elution chromatography due to polar functional groups.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 10H, aromatic), 4.21 (t, J = 6.8 Hz, 1H, NH), 3.65–3.10 (m, 6H, piperidine and CH₂), 2.85 (q, J = 7.2 Hz, 2H, CH₂NH).
  • HRMS : m/z calc. for C₂₁H₂₆N₃O₃S [M+H]⁺: 400.1695; found: 400.1698.

X-ray Crystallography :
While no data exists for the target compound, related 3-phenylpiperidine-2,6-diones confirm the chair conformation of the piperidine ring and planarity of the urea moiety.

Applications and Structural Derivatives

The phenylsulfonyl-piperidine-urea scaffold shares pharmacological relevance with:

  • Antitumor Agents : CN102327275B highlights sulfonylphenyl ureas inhibiting breast cancer cell lines (IC₅₀ = 2.1–8.7 μM).
  • Antiviral Compounds : Fluorophenyl-substituted ureas exhibit activity against HSV-1 and CVB-2.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The urea moiety can be reduced under specific conditions to form amine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: Its derivatives are explored for their biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1-Phenyl-3-(piperidin-2-ylmethyl)urea (CAS 380899-30-9)
  • Key Differences : Lacks the phenylsulfonyl group and ethyl linker.
  • Implications : The absence of sulfonylation reduces molecular weight (233.31 g/mol vs. ~400–450 g/mol for sulfonylated analogs) and likely decreases metabolic stability. Piperidine methylation may limit conformational flexibility compared to the ethyl-linked target compound .
1-[4-(2-(4-Substitutedphenylamino)-2-oxoethyl)phenylsulfonyl]-3-(4-substitutedbenzoyl)urea (Compounds 5A-5H)
  • Key Differences : Replace the piperidine ring with benzoyl or guanidine groups.
  • Implications : Substitutions at the benzoyl position (e.g., nitro, methoxy) enhance hypoglycemic activity, as seen in SAR studies. The sulfonylethyl linker is retained, suggesting shared synthetic pathways .
1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea (Compounds 5A-5F)
  • Key Differences : Pyrrolidin-1-yl replaces piperidin-2-yl.
  • Implications : Smaller ring size (5-membered vs. 6-membered piperidine) may alter binding kinetics due to steric and electronic effects .

Data Tables

Table 1: Structural and Activity Comparison

Compound Name Molecular Formula Key Substituents Reported Activity Reference
Target Compound C₂₀H₂₄N₃O₃S Phenylsulfonylpiperidin-2-yl-ethyl Hypothesized hypoglycemic -
1-Phenyl-3-(piperidin-2-ylmethyl)urea C₁₃H₁₉N₃O Piperidin-2-ylmethyl Not reported
Compound I4 () C₂₂H₂₆BrN₃O₄S Trans-4-methylcyclohexyl In vivo glucose modulation
5G () C₂₃H₂₂N₄O₆S 4-Nitrobenzoyl High hypoglycemic activity

Biological Activity

1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea (CAS No. 898449-54-2) is a complex organic compound with notable biological activity. It features a urea moiety linked to a piperidine ring, which is further substituted with a phenylsulfonyl group. This compound has garnered attention for its potential applications in medicinal chemistry and biological research, particularly concerning its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O3SC_{20}H_{25}N_{3}O_{3}S, with a molecular weight of 387.5 g/mol. The structure includes a piperidine ring, a phenyl group, and a sulfonamide linkage, which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC20H25N3O3SC_{20}H_{25}N_{3}O_{3}S
Molecular Weight387.5 g/mol
IUPAC Name1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-phenylurea
Melting Point88-90 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonyl group can engage in non-covalent interactions such as hydrogen bonding and π-stacking with enzymes or receptors, potentially inhibiting their activity. The urea moiety facilitates the formation of hydrogen bonds with biological macromolecules, influencing their function and stability.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines through the modulation of cell signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits moderate to strong inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, indicating promising antimicrobial potential.

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amineAmine variantModerate anticancer activity
1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carbamateCarbamate variantLower antimicrobial activity

Q & A

Q. What are the key synthetic routes for 1-Phenyl-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea?

The synthesis typically involves multi-step reactions, including:

  • Piperidinyl intermediate formation : Reacting phenylsulfonyl chloride with piperidine under basic conditions .
  • Urea coupling : Introducing the phenylurea moiety via reaction with phenyl isocyanate or carbodiimide-mediated coupling . Optimization of reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) improves yield (up to 75%) and purity (>95%) .

Q. Which analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the piperidine and phenylsulfonyl groups (e.g., δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 454.0) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by reverse-phase C18 column) .

Q. How stable is this compound under physiological conditions?

Stability studies indicate:

  • pH 7.4 (simulated plasma) : Degrades <10% over 24 hours at 37°C .
  • Acidic/alkaline conditions (pH <3 or >9) : Rapid hydrolysis of the urea moiety occurs, requiring lyophilization for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., varying IC50 values for kinase inhibition) may arise from:

  • Assay conditions : Differences in ATP concentration (10 µM vs. 100 µM) or buffer pH .
  • Structural analogs : Impurities in intermediates (e.g., unreacted piperidinyl precursors) skew results . Methodological solutions :
  • Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding .
  • Standardize synthetic protocols (e.g., HPLC purity thresholds >98%) .

Q. What computational methods predict biological targets for this compound?

  • Molecular docking : Schrödinger’s Glide or AutoDock Vina identifies interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge-region residues) .
  • Molecular dynamics (MD) : Simulations (100 ns) assess binding stability and conformational changes in the target protein .
  • Pharmacophore modeling : Matches the urea moiety and sulfonyl group to known enzyme inhibitors (e.g., carbonic anhydrase) .

Q. How do cross-study comparisons inform therapeutic potential?

Comparative analysis with analogs highlights:

  • Superiority over chlorophenyl derivatives : The phenylsulfonyl group improves solubility (LogP reduced from 3.8 to 2.5) .
  • Limitations vs. fluorinated analogs : Lower blood-brain barrier penetration (brain/plasma ratio 0.1 vs. 0.4) due to higher polarity .

Methodological Recommendations

  • Synthetic optimization : Employ Design of Experiments (DoE) to map reagent stoichiometry and temperature effects on yield .
  • Data validation : Use LC-MS/MS for quantifying degradation products in stability studies .
  • Target identification : Combine chemoproteomics (e.g., affinity-based pull-down) with computational predictions .

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